molecular formula C10H11FN2O B583249 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one CAS No. 155584-51-3

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one

Cat. No.: B583249
CAS No.: 155584-51-3
M. Wt: 194.209
InChI Key: UHBUJGVPIKZEGR-UHFFFAOYSA-N
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Description

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one typically involves the reaction of 5-fluoro-1,3-dihydro-benzimidazol-2-one with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to reflux to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets in the biological system. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1,3-dihydro-benzimidazol-2-one
  • 1-Propyl-1,3-dihydro-benzimidazol-2-one
  • 5-Fluoro-1-methyl-1,3-dihydro-benzimidazol-2-one

Uniqueness

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is unique due to the presence of both a fluorine atom and a propyl group. This combination enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Biological Activity

5-Fluoro-1-propyl-1,3-dihydro-benzimidazol-2-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and research findings, supported by data tables and case studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 5-fluoro-1,3-dihydro-benzimidazol-2-one with propyl halides under basic conditions. Common bases used include potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is generally conducted under reflux conditions to enhance the substitution reaction efficiency.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances its lipophilicity, facilitating interactions with enzymes and receptors. This compound has been shown to inhibit various enzymes and modulate biochemical pathways, contributing to its potential therapeutic effects .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µg/mL) Standard Standard MIC (µg/mL)
S. typhi50Ampicillin100
C. albicans250Griseofulvin500
E. coli25Ciprofloxacin25

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown potential antiviral activity. Studies indicate that it can inhibit viral replication in various models. For instance, derivatives of benzimidazole compounds have been reported to exhibit antiviral effects against viruses such as HSV-1 and VSV, with some compounds demonstrating IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation in vitro. For example, it has been tested against various cancer cell lines with significant cytotoxic effects observed at specific concentrations (IC50 values ranging from 10 to 50 µM) .
  • Norepinephrine Reuptake Inhibition : A study reported that this compound acts as a norepinephrine reuptake inhibitor, which could be beneficial in treating conditions such as depression and anxiety disorders .
  • Pharmacological Applications : The compound has been explored for its potential use in treating conditions related to central nervous system disorders, gastrointestinal issues, and chronic pain syndromes .

Properties

IUPAC Name

6-fluoro-3-propyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBUJGVPIKZEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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